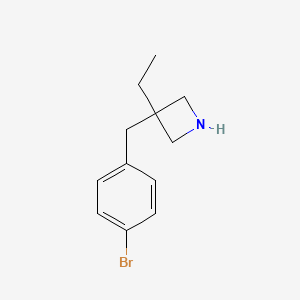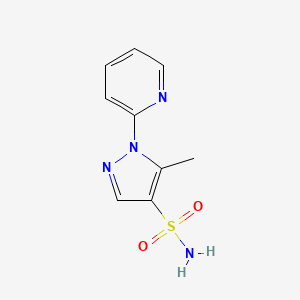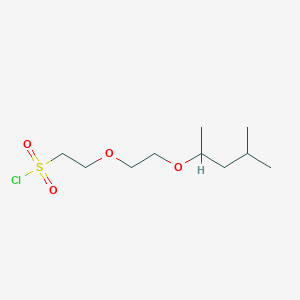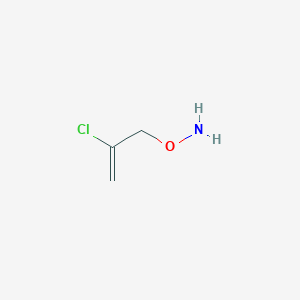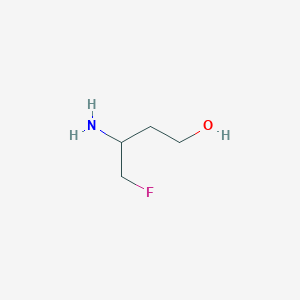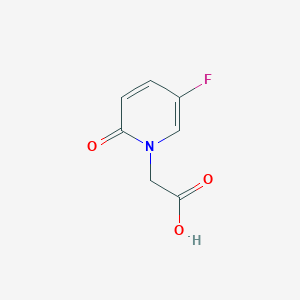
2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is characterized by the presence of a fluorine atom, a pyridinone ring, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives .
Scientific Research Applications
2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid include:
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a pyridinone ring. These features confer unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(5-fluoro-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
VIAPOXZJWKDADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



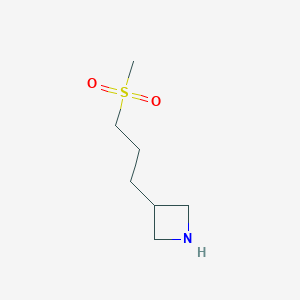
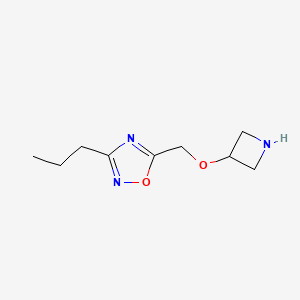

![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
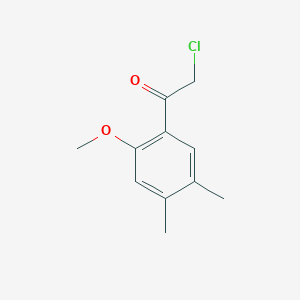
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
